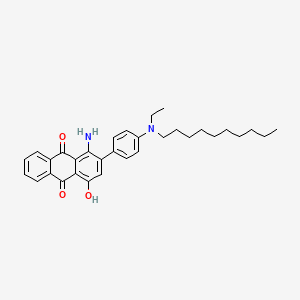

1-Amino-2-(4-(decyl(ethyl)amino)phenyl)-4-hydroxyanthracene-9,10-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Amino-2-(4-(decyl(ethyl)amino)phenyl)-4-hydroxyanthracene-9,10-dione is a substituted anthraquinone derivative characterized by a central 9,10-anthracenedione core. Key structural features include:

- Amino group at position 1.

- 4-Hydroxy group at position 2.

- 4-(Decyl(ethyl)amino)phenyl substituent at position 2, providing amphiphilic properties due to the long alkyl chain (decyl) and ethylamino moiety.

The decyl(ethyl)amino group likely enhances solubility in hydrophobic matrices or improves binding to polymeric substrates, as seen in similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2-(4-(decyl(ethyl)amino)phenyl)-4-hydroxyanthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-hydroxyanthracene-9,10-dione with an appropriate amine, followed by further functionalization to introduce the decyl(ethyl)amino group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-(4-(decyl(ethyl)amino)phenyl)-4-hydroxyanthracene-9,10-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different hydroquinone forms.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

1-Amino-2-(4-(decyl(ethyl)amino)phenyl)-4-hydroxyanthracene-9,10-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of dyes, pigments, and other industrial products.

Mechanism of Action

The mechanism of action of 1-Amino-2-(4-(decyl(ethyl)amino)phenyl)-4-hydroxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation, induction of apoptosis, or modulation of oxidative stress pathways.

Comparison with Similar Compounds

The following table compares 1-Amino-2-(4-(decyl(ethyl)amino)phenyl)-4-hydroxyanthracene-9,10-dione with structurally related anthraquinone derivatives, emphasizing substituent effects on properties and applications:

Key Structural and Functional Differences

Substituent Effects on Solubility

- Decyl(ethyl)amino group (Target Compound): The long alkyl chain (decyl) and ethyl group enhance solubility in non-polar solvents and polymers, making it suitable for laser sintering or hydrophobic coatings .

- Sulphonic acid group (Compound ): Introduces polarity and water solubility, ideal for aqueous dye formulations.

- Hydroxyethylamino group (Compound ): Balances hydrophilicity for dye penetration into cellulose fibers.

Application-Specific Modifications

- Reactive Dyes (Compounds ): Derivatives with blocked isocyanate or triazine groups enable covalent bonding to textiles, improving wash-fastness.

- Polymer Functionalization (Compound ): Alkylaminoanthraquinones are used to introduce functionality (e.g., UV absorption) into polymer powders.

Research Findings and Performance Metrics

Thermal Stability

- Alkyl-substituted anthraquinones (e.g., dodecyloxy in ) exhibit higher thermal stability (>200°C), critical for polymer processing .

- Hydroxyethylamino derivatives () degrade below 150°C, limiting high-temperature applications.

Dyeing Performance

- Color Strength: Alkylamino groups (e.g., decyl(ethyl)amino) improve dye uptake in synthetic fibers due to hydrophobic interactions .

- Fastness Properties: Triazine-linked derivatives () achieve >4/5 wash-fastness ratings, outperforming non-reactive analogs.

Biological Activity

1-Amino-2-(4-(decyl(ethyl)amino)phenyl)-4-hydroxyanthracene-9,10-dione, a derivative of anthraquinone, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a complex structure that may influence its interaction with biological systems, making it a candidate for various therapeutic applications.

The compound's molecular formula is C32H38N2O3, with a molecular weight of approximately 498.66 g/mol. Its LogP value of 7.965 indicates high lipophilicity, which may facilitate cellular membrane penetration and influence its biological activity .

| Property | Value |

|---|---|

| Molecular Formula | C32H38N2O3 |

| Molecular Weight | 498.66 g/mol |

| LogP | 7.965 |

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Anticancer Activity : The compound's structure suggests it may exhibit cytotoxic effects against cancer cell lines. Research indicates that anthraquinone derivatives can induce apoptosis and cell cycle arrest in cancer cells through mechanisms such as DNA intercalation and topoisomerase inhibition .

- Antimicrobial Properties : Similar compounds have shown promising antibacterial and antifungal activities. The potential for this compound to act against pathogenic microorganisms remains an area of active research .

Anticancer Studies

A study evaluated the anticancer efficacy of various anthraquinone derivatives, including those structurally related to our compound. The findings revealed that certain substituted anthraquinones exhibited potent cytotoxicity comparable to established chemotherapeutics like doxorubicin. Specifically, derivatives with aryl substitutions showed enhanced activity against glioblastoma and prostate cancer cell lines .

Table: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 1-Hydroxy-4-phenyl-anthraquinone | DU-145 (Prostate) | 1.1 | Induces apoptosis |

| 2,4-Diaryl substituted | SNB19 (Glioblastoma) | Varies | DNA intercalation |

Antimicrobial Evaluation

In terms of antimicrobial activity, derivatives of anthraquinones have been shown to possess significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell membranes and interference with nucleic acid synthesis .

Table: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-Amino-2-(4-decylamino) | E. coli | 100 μg/mL |

| S. aureus | 200 μg/mL |

Mechanistic Insights

Research into the mechanism of action for anthraquinone derivatives indicates that they may bind to DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. This binding can lead to the formation of DNA adducts and ultimately result in cell death through apoptosis or necrosis .

Q & A

Q. Basic: What are the optimal synthetic routes for preparing 1-Amino-2-(4-(decyl(ethyl)amino)phenyl)-4-hydroxyanthracene-9,10-dione?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Nitration : Anthracene is nitrated to introduce nitro groups at specific positions.

Reduction : The nitro group is reduced to an amino group using catalytic hydrogenation or sodium dithionite.

Hydroxy Substitution : A hydroxy group is introduced via nucleophilic aromatic substitution (e.g., using aqueous NaOH under reflux).

Alkylation : The decyl(ethyl)amino group is attached via alkylation of the amino group using decylethylamine in a polar aprotic solvent (e.g., DMF) at elevated temperatures (60–80°C).

Key Considerations : Use inert atmospheres (N₂/Ar) to prevent oxidation and monitor reaction progress via TLC or HPLC. Compare with analogous anthraquinone syntheses .

Q. Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substituent positions and alkyl chain integration. Aromatic protons appear downfield (δ 7.5–9.0 ppm), while aliphatic protons (decyl/ethyl) resonate at δ 0.5–3.0 ppm .

- FT-IR : Identify functional groups (e.g., C=O stretch ~1670 cm⁻¹, N-H bend ~1600 cm⁻¹) .

- UV-Vis : Detect π→π* transitions (λmax ~400–500 nm) typical of anthraquinones .

- Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]⁺ ~600–650 Da) .

Q. Advanced: How does the decyl(ethyl)amino substituent influence solubility and aggregation behavior compared to shorter alkyl chains?

Methodological Answer:

The long decyl chain enhances lipophilicity , increasing solubility in non-polar solvents (e.g., chloroform) but promoting aggregation in aqueous media. Compared to hexylamino analogs (logP ~4.5), the decyl(ethyl)amino group raises logP by ~2 units, favoring membrane permeability. Aggregation can be studied via dynamic light scattering (DLS) or fluorescence quenching. Contrast with methylamino derivatives, which exhibit higher aqueous solubility but lower bioavailability .

Q. Advanced: What computational methods can model electronic transitions in this anthraquinone derivative?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize ground-state geometry using B3LYP/6-31G(d).

- Time-Dependent DFT (TD-DFT) : Calculate excited-state transitions (e.g., HOMO→LUMO) to predict UV-Vis spectra.

- Solvent Effects : Include polarizable continuum models (e.g., PCM for DMSO/water). Validate against experimental λmax values .

Q. Basic: What are the primary safety considerations when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Keep in a dry, dark container under N₂ to prevent degradation.

- Waste Disposal : Follow institutional guidelines for halogenated/organic waste. Refer to GHS hazard codes (e.g., H315: Skin irritation) .

Q. Advanced: How to design experiments to assess DNA intercalation potential?

Methodological Answer:

- UV-Vis Titration : Monitor hypochromism and redshift upon adding DNA (e.g., calf thymus DNA).

- Fluorescence Quenching : Measure emission intensity changes when bound to ethidium bromide-DNA complexes.

- Molecular Docking : Use AutoDock Vina to predict binding affinity to DNA grooves. Compare with known intercalators (e.g., doxorubicin) .

Q. Advanced: What strategies mitigate side reactions during the alkylation step?

Methodological Answer:

- Temperature Control : Maintain 60–80°C to balance reactivity and minimize decomposition.

- Catalysts : Add KI or NaI to facilitate nucleophilic substitution via the Finkelstein reaction.

- Excess Amine : Use 2–3 equivalents of decylethylamine to drive the reaction to completion.

- Purification : Remove unreacted amine via column chromatography (silica gel, CHCl₃/MeOH eluent) .

Q. Basic: What solvents are suitable for purification?

Methodological Answer:

- DMF/DMSO : Dissolve the compound at elevated temperatures (80–100°C) for recrystallization.

- Chloroform/Hexane : Use for column chromatography (polarity gradient).

- Methanol/Water : Precipitate impurities by adjusting solvent ratios (e.g., 70:30 MeOH:H₂O) .

Properties

CAS No. |

89119-28-8 |

|---|---|

Molecular Formula |

C32H38N2O3 |

Molecular Weight |

498.7 g/mol |

IUPAC Name |

1-amino-2-[4-[decyl(ethyl)amino]phenyl]-4-hydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C32H38N2O3/c1-3-5-6-7-8-9-10-13-20-34(4-2)23-18-16-22(17-19-23)26-21-27(35)28-29(30(26)33)32(37)25-15-12-11-14-24(25)31(28)36/h11-12,14-19,21,35H,3-10,13,20,33H2,1-2H3 |

InChI Key |

GSOBAOROVBWIEE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCN(CC)C1=CC=C(C=C1)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.